molecular formula C9H8N2O3 B1523316 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid CAS No. 1306605-64-0

3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid

Cat. No. B1523316
M. Wt: 192.17 g/mol
InChI Key: VACTYXKPZCKNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid” is a chemical compound with the CAS Number: 1306605-64-0 . It has a molecular weight of 192.17 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O3/c1-2-7-6-3-5 (9 (12)13)4-10-8 (6)14-11-7/h3-4H,2H2,1H3, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Synthetic Pathways and Compound Derivatives A pivotal area of research involving 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid lies in its synthetic utility for creating oxazolo[5,4-b]pyridines and related heterocyclic compounds. The compound serves as a cornerstone for synthesizing various heterocyclic frameworks through reactions with iminophosphoranes, leading to oxazolo[5,4-b]pyridines and 2(1H)-pyridones under specific conditions (Gelmi et al., 1992). This synthetic pathway highlights its role in expanding the chemical space of pyridine derivatives with potential applications in medicinal chemistry and materials science.

Antimicrobial Activity Research into the antimicrobial properties of novel heterocyclic compounds synthesized from 3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid derivatives has shown promising results. A study synthesized a new series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, which were then screened for their antimicrobial activity, indicating the potential of such derivatives in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Photophysical Properties Another significant application area is the study of photophysical properties of oxazolo[5,4-b]pyridine derivatives. A study focusing on 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines synthesized through a one-pot, phenylboronic acid-NaCN catalyzed reaction explored their spectroscopic characteristics and photophysical behavior. These compounds displayed varying fluorescence quantum yields influenced by substituent types and positions, suggesting their utility in organic electronics and photonics as semiconductors or phosphors (Briseño-Ortega et al., 2018).

Organic Synthesis and Medicinal Chemistry The compound also finds applications in organic synthesis, serving as a precursor for a variety of complex heterocyclic structures. For instance, oxazolo[4,5-b]pyridine derivatives have been synthesized from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, leading to compounds with antibacterial activity. This illustrates the compound's utility in the design and development of new antibacterial agents with potential pharmaceutical applications (Toja et al., 1986).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-2-7-6-3-5(9(12)13)4-10-8(6)14-11-7/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACTYXKPZCKNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC2=C1C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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